molecular formula C19H17N3O4S2 B2899256 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide CAS No. 898440-84-1

2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2899256
CAS No.: 898440-84-1
M. Wt: 415.48
InChI Key: BJWQUXSFXGTSMI-UHFFFAOYSA-N
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Description

2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the reaction of benzenesulfonamide with benzoyl chloride to form the corresponding amide. This intermediate is then reacted with N-methylthiophene-3-carboxamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may be used to investigate cellular processes and signaling pathways.

Medicine: This compound has shown promise as a therapeutic agent in preclinical studies. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

  • 2-(3-Benzenesulfonamidobenzamido)-N-ethylthiophene-3-carboxamide

Uniqueness: 2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide stands out due to its specific structural features and potential applications. Its methyl group and thiophene ring contribute to its unique chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWQUXSFXGTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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